molecular formula C14H14OS B177149 Dibenzylsulphoxide CAS No. 621-08-9

Dibenzylsulphoxide

Cat. No. B177149
CAS RN: 621-08-9
M. Wt: 230.33 g/mol
InChI Key: HTMQZWFSTJVJEQ-UHFFFAOYSA-N
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Description

This would typically involve a basic introduction to the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This could involve various spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Corrosion Inhibition

Dibenzylsulphoxide (DBSO) demonstrates inhibitive action on iron in acidic environments. A study by Trabanelli, Zucchini, Zucchi, and Carassiti (1969) found that DBSO and dibenzylsulphide are effective in reducing corrosion on iron in 1 N-HCl. The inhibitors show preferential adsorption at the electrode, with dibenzylsulphide exhibiting higher efficiency compared to DBSO (Trabanelli, G., Zucchini, G., Zucchi, F., & Carassiti, V., 1969).

Chemical Sensing

In the field of nanozyme-based chemical sensing, DBSO plays a significant role. For instance, Sun, Li, Qi, Guo, and Liang (2016) utilized V2O5 nanozymes in a colorimetric assay for detecting hydrogen peroxide and glucose. This study highlighted the potential of DBSO in enhancing the performance of such sensors (Sun, J., Li, C., Qi, Y., Guo, S., & Liang, X., 2016).

Supramolecular Chemistry and Nanomaterials

In supramolecular chemistry, DBSO-based compounds are used to create biologically-active nanosystems. Smith (2018) discusses the application of these compounds in gene delivery and coagulation control. This approach is significant for drug formulation and tissue engineering, highlighting the versatility of DBSO in medical and chemical research (Smith, D. K., 2018).

Antioxidant Activity

The antioxidant properties of compounds related to DBSO, particularly benzylic sulphides, have been studied. Farzaliev, Fernando, and Scott (1978) showed the powerful antioxidant activity of these compounds, indicating a potential area for further exploration in pharmaceuticals and materials science (Farzaliev, V., Fernando, W., & Scott, G., 1978).

Electrochemical Studies

Electrochemical techniques have been used to study DBSO's interaction with metals. A study by Kutej, Vosta, Pancír̆, Macák, and Hackerman (1995) examined DBSO's adsorption on iron in acidic environments. This research contributes to a deeper understanding of the interaction between organic molecules and metal surfaces, relevant in fields like corrosion science and electrochemistry (Kutej, P., Vosta, J., Pancír̆, J., Macák, J., & Hackerman, N., 1995).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and any other potential hazards, as well as appropriate safety precautions when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or areas of study involving the compound.


For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. Alternatively, there are several online resources available, such as Google Scholar, PubMed, and others. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult multiple sources and critically evaluate the information you find.


properties

IUPAC Name

benzylsulfinylmethylbenzene
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InChI

InChI=1S/C14H14OS/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMQZWFSTJVJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14OS
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DSSTOX Substance ID

DTXSID8022088
Record name Benzyl sulfoxide
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Molecular Weight

230.33 g/mol
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Physical Description

Light yellow hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Benzene, 1,1'-(sulfinylbis(methylene))bis-
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Vapor Pressure

0.00000653 [mmHg]
Record name Benzene, 1,1'-(sulfinylbis(methylene))bis-
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Product Name

Dibenzyl sulfoxide

CAS RN

621-08-9
Record name Dibenzyl sulfoxide
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Record name Benzyl sulfoxide
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Record name Benzene, 1,1'-[sulfinylbis(methylene)]bis-
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Record name Benzyl sulfoxide
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Record name Dibenzyl sulphoxide
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Record name BENZYL SULFOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
G Trabanelli, GL Zucchini, F Zucchi… - British Corrosion …, 1969 - Taylor & Francis
… adsorbed in comparison with dibenzylsulphoxide,reaching a saturation condition. The inhibitor efficiencyof dibenzylsulphide is higher than that of dibenzylsulphoxide. A comparison of …
Number of citations: 13 www.tandfonline.com
A Frignani, C Monticelli, G Brunoro… - British Corrosion …, 1988 - Taylor & Francis
… diffusivity and the permeability of hydrogen, while dibenzylsulphoxide decreased both. … dibenzylsulphoxide, which decreases both. It should be noted, however, that dibenzylsulphoxide …
Number of citations: 22 www.tandfonline.com
A Frignani, C Monticelli, G Brunoro… - British Corrosion …, 1987 - Taylor & Francis
… , some sulphur containing additives (eg phenylthiourea) act as promoters of hydrogen entry into the metal lattice in hydrofluoric acid corrosion: however, others (eg dibenzylsulphoxide) …
Number of citations: 34 www.tandfonline.com
none - British Corrosion Journal, 1969 - Taylor & Francis
… to be preferentially adsorbed in comparison with dibenzylsulphoxide, reaching a saturation … dibenzylsulphoxide. A comparison of results supports the hypothesis that dibenzylsulphoxide …
Number of citations: 2 www.tandfonline.com
D Hadži, R Smerkolj - Journal of the Chemical Society, Faraday …, 1976 - pubs.rsc.org
The association between the chloroacetic acids (mono-, di-, tri-) and a series of bases (3, 5-dichloropyridine, pyridine-N-oxide, dibenzylsulphoxide, diphenylsulphoxide, …
Number of citations: 7 pubs.rsc.org
P Markl - Fresenius' Zeitschrift für analytische Chemie, 1974 - Springer
… The extraction capacities of dicyclohexylsulphoxide, di-n-hexylsulphoxide, dibenzylsulphoxide, diphenylsulphoxide and thioxanthen-10-oxide are compared using the extraction of …
Number of citations: 1 link.springer.com
R Shabana, S Khalifa, S Abdalla… - Journal of radioanalytical …, 1986 - akjournals.com
Extraction of WO 4 2– and ReO 4 – by Adogen-381, tricaprylmethylammonium chloride, Hyamine 10-X, trioctylphosphine oxide or dibenzylsulphoxide in xylene from HNO 3 , HCl or H 2 …
Number of citations: 7 akjournals.com
L Felloni, A Cozzi - Corrosion Science, 1967 - Elsevier
The influence of different types of additives (dibenzylsulphoxide (DBSO), 2-methylpyridine (2-MPy), formaldehyde and benzonitrile (BCN), on the anodic and cathodic reactions at an …
Number of citations: 13 www.sciencedirect.com
R Lahiri, GN Rao - Thermochimica acta, 1985 - Elsevier
… -(benzoyltrifluoroacetonato) copper(II) with pyridine, 1,10-phenanthroline, 2,2′-bipyridyl, 4-methylpyridine N-oxide, tributylphosphate, trioctylphosphineoxide and dibenzylsulphoxide …
Number of citations: 2 www.sciencedirect.com
G González, JL Manzano, A Muñoz… - … and Reactivity in …, 1993 - Taylor & Francis
… (model WP 200SY) instrument using tetramethylsilane as the internal standard, CDCI, as solvent for dibenzylsulphoxide and its adduct, C,D, for diphenylsulphoxide and its adduct and (…
Number of citations: 2 www.tandfonline.com

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